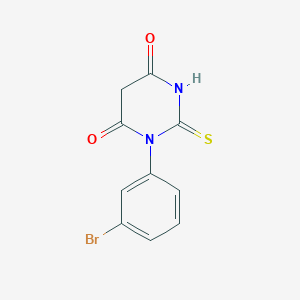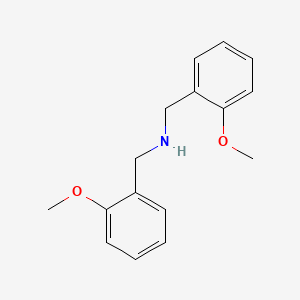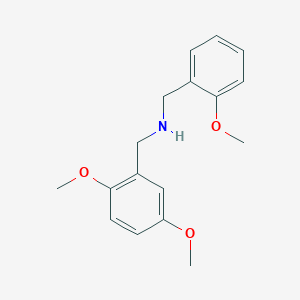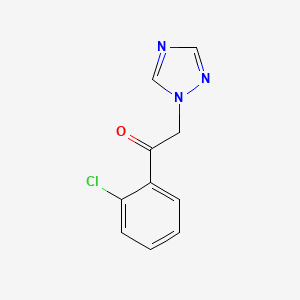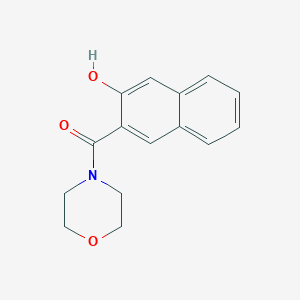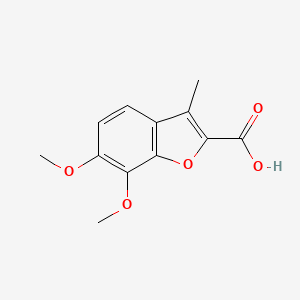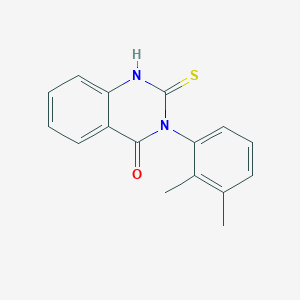
3-(2,3-Dimethyl-phenyl)-2-mercapto-3H-quinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(2,3-Dimethyl-phenyl)-2-mercapto-3H-quinazolin-4-one” belongs to the class of organic compounds known as quinazolinones, which are polycyclic aromatic compounds containing a quinazoline moiety .
Synthesis Analysis
The synthesis of similar compounds often involves the condensation of aromatic acid chlorides with amines . Another method involves the replacement reaction of phenyl isothiocyanate and the corresponding amines .Molecular Structure Analysis
The molecular structure of similar compounds is often elucidated using IR, Mass, 1H NMR and 13C NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve the use of Grignard reagents . Another reaction involves the replacement of phenyl isothiocyanate with the corresponding amines .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary widely. For example, some compounds may be highly flammable, while others may cause skin burns and eye damage .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
- The derivative compounds of 3-(2,3-Dimethyl-phenyl)-2-mercapto-3H-quinazolin-4-one have shown significant antimicrobial activities. These include notable antibacterial and antifungal properties, as well as antiHIV activity against HIV-1 and HIV-2 in cell cultures (Alagarsamy et al., 2004).
Anti-Inflammatory and Analgesic Properties
- Synthesized derivatives of this compound exhibited anti-inflammatory activity in various studies. For example, some derivatives have been compared with phenylbutazone, a nonsteroidal anti-inflammatory drug, showing better activity and lower ulcerogenic liability (Rani et al., 2002).
- Additionally, these derivatives have shown potential as analgesic agents, with some compounds demonstrating moderate analgesic activity (Alagarsamy et al., 2007).
Antiviral Properties
- Novel derivatives of quinazolin-4(3H)-ones, including the 3-(2,3-Dimethyl-phenyl) variant, have been evaluated for their antiviral activities against a range of viruses including influenza, SARS corona, dengue, and others. Some compounds exhibited significant inhibition of virus replication (Selvam et al., 2007).
Inhibitory Effects on Proteinases
- Research has demonstrated that certain quinazolin-4(3H)-one derivatives act as inhibitors of the proteinase thermolysin, which is significant in medical research (Khan et al., 2010).
Antitumor Activities
- Some derivatives have been designed and evaluated for their antitumor properties, showing promising results against various cancer cell lines (Al-Suwaidan et al., 2013).
H1-Antihistaminic Agents
- There has been a synthesis of novel derivatives for potential use as H1-antihistaminic agents. These compounds showed significant protection against histamine-induced bronchospasm in animal models (Alagarsamy & Parthiban, 2014).
Structural and Electronic Properties
- Investigations have been conducted into the structural and electronic properties of related quinazolin-4-one derivatives, contributing to the understanding of their molecular behavior (Gandhi et al., 2020).
Stability Under Stress Conditions
- Studies have also been done on the stability of these compounds under various stress conditions, providing insights into their durability in different environments (Gendugov et al., 2021).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(2,3-dimethylphenyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c1-10-6-5-9-14(11(10)2)18-15(19)12-7-3-4-8-13(12)17-16(18)20/h3-9H,1-2H3,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJHSJZYYXVHWAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=O)C3=CC=CC=C3NC2=S)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50368304 |
Source


|
| Record name | 3-(2,3-Dimethyl-phenyl)-2-mercapto-3H-quinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50368304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-Dimethyl-phenyl)-2-mercapto-3H-quinazolin-4-one | |
CAS RN |
84772-24-7 |
Source


|
| Record name | 3-(2,3-Dimethyl-phenyl)-2-mercapto-3H-quinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50368304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

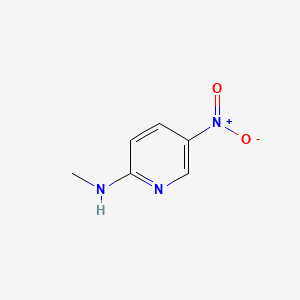
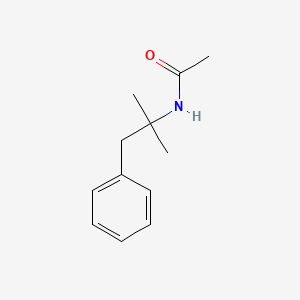
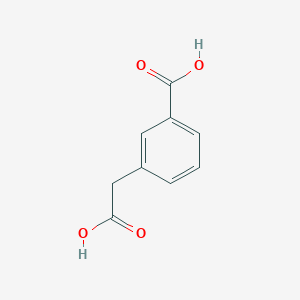
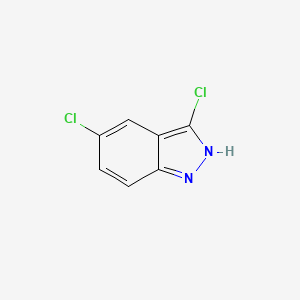
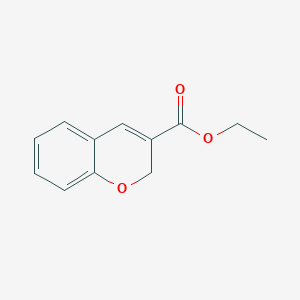
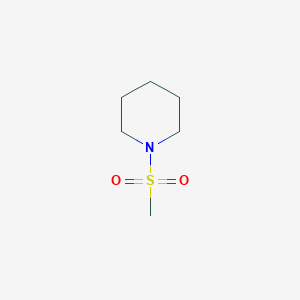
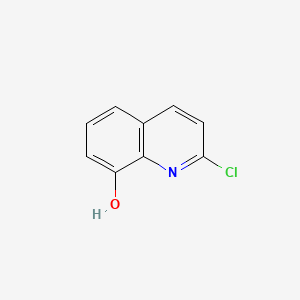
![2,4-Dichloro-6-methylpyrido[3,2-d]pyrimidine](/img/structure/B1361856.png)
